Hydroxypropyl bislauramide monoethanolamide

Description

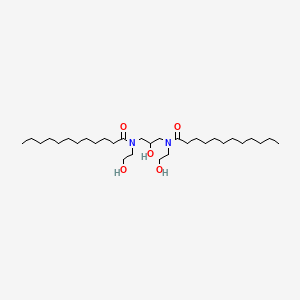

Structural Characterization of Hydroxypropyl Bislauramide Monoethanolamide

Molecular Architecture and Stereochemical Configuration

Hydroxypropyl bislauramide monoethanolamide is a branched amide derivative featuring two lauric acid (dodecanoic acid) chains, a central hydroxypropyl backbone, and monoethanolamide functional groups. Its molecular formula, C₃₁H₆₂N₂O₅ , corresponds to a molecular weight of 542.8 g/mol . The structure comprises:

- Two lauramide groups : Derived from lauric acid (C₁₂H₂₄O₂), each bonded to a nitrogen atom.

- Hydroxypropyl bridge : A three-carbon chain with hydroxyl groups at positions 2 and 3, linking the amide functionalities.

- Monoethanolamide substituents : Ethanolamide groups (-NH-CH₂CH₂OH) attached to each nitrogen atom.

The compound’s stereochemical configuration is influenced by the hydroxylated propane backbone. While the PubChem entry notes conformational flexibility due to rotational freedom around the central C-C bonds , the absence of chiral centers in the hydroxypropyl segment suggests no inherent stereoisomerism. However, hydrogen bonding between hydroxyl and amide groups may impose restricted rotation, favoring specific conformers in solution.

Table 1: Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₃₁H₆₂N₂O₅ |

| Molecular Weight | 542.8 g/mol |

| Functional Groups | Amides, hydroxyls, secondary alcohols |

| Backbone Geometry | Flexible hydroxypropyl bridge with two lauramide branches |

Comparative Analysis of IUPAC vs. Common Nomenclature Systems

The compound’s IUPAC name , N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)dodecanamide, systematically describes its structure :

- Root name : Dodecanamide (amide of dodecanoic acid).

- Substituents :

- Two N-(2-hydroxyethyl) groups.

- A 3-(dodecanoylamino)-2-hydroxypropyl backbone.

In contrast, the common name , Hydroxypropyl bislauramide monoethanolamide, simplifies this description:

- Bislauramide: Indicates two lauramide (C₁₂ amide) groups.

- Hydroxypropyl: Refers to the propane backbone with hydroxyl groups.

- Monoethanolamide: Specifies ethanolamide substituents on the amide nitrogens.

The IUPAC system prioritizes substituent order and locants, while common nomenclature emphasizes functional group counts and chain lengths. For example, the term Ceramide PC-102 (a commercial synonym) reflects its classification within the ceramide family but omits structural specifics .

Table 2: Nomenclature Comparison

| System | Name | Key Features Highlighted |

|---|---|---|

| IUPAC | N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-... | Substituent positions, backbone hydroxyl |

| Common | Hydroxypropyl bislauramide monoethanolamide | Chain length (C₁₂), ethanolamide groups |

Computational Chemistry Insights: SMILES Notation and InChI Key Interpretation

The SMILES notation for hydroxypropyl bislauramide monoethanolamide, CCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCC)O, encodes its connectivity :

CCCCCCCCCCCC(=O)N: Lauroyl amide group.CCO: Ethanolamide’s hydroxyethyl moiety.CC(CN...)O: Hydroxypropyl backbone with branching.

The InChI Key JRKSTJIPGYBLNV-UHFFFAOYSA-N provides a unique, hashed identifier derived from the full InChI string, which includes:

- Molecular formula (

C31H62N2O5). - Connectivity (sequence of atoms and bonds).

- Protonation states and stereochemistry (absent here due to no chiral centers).

Computational tools like PubChem’s structure generator highlight challenges in modeling 3D conformers due to the compound’s flexibility . Molecular dynamics simulations would be required to predict dominant conformations in different solvents.

Table 3: Computational Descriptors

Properties

CAS No. |

211184-48-4 |

|---|---|

Molecular Formula |

C31H62N2O5 |

Molecular Weight |

542.8 g/mol |

IUPAC Name |

N-[3-[dodecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)dodecanamide |

InChI |

InChI=1S/C31H62N2O5/c1-3-5-7-9-11-13-15-17-19-21-30(37)32(23-25-34)27-29(36)28-33(24-26-35)31(38)22-20-18-16-14-12-10-8-6-4-2/h29,34-36H,3-28H2,1-2H3 |

InChI Key |

JRKSTJIPGYBLNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Amidation of Fatty Acid Methyl Esters with Monoethanolamine

One of the most effective methods involves the amidation of fatty acid methyl esters derived from lauric acid or coconut oil methyl esters with monoethanolamine under alkaline catalysis and vacuum conditions. This method yields high-purity fatty acid monoethanolamides with low ester content and minimal side reactions.

Preparation of Fatty Acid Methyl Ester:

- Vegetable oils rich in lauric acid (e.g., coconut oil) are reacted with methanol in the presence of a basic catalyst such as sodium methylate or sodium hydroxide.

- Reaction conditions: 50–90°C for 1–6 hours.

- After reaction, glycerol is separated, excess methanol is distilled off, and the methyl esters are washed with salt solution and water to remove impurities.

- Final purification by vacuum distillation at 80–140°C to obtain purified fatty acid methyl esters.

-

- Fatty acid methyl ester and monoethanolamine are mixed in a molar ratio of approximately 1:1 to 1:1.1.

- A small amount of alkaline catalyst (0.01–1% by mass of methyl esters) is added.

- The mixture is reacted under vacuum at 60–140°C for 2–4 hours.

- Vacuum pressure is maintained around -0.095 MPa to facilitate removal of methanol byproduct.

- The reaction yields high-purity Hydroxypropyl bislauramide monoethanolamide with purity above 98%, low amine value, and low ester content.

Representative Data from Research:

| Parameter | Value/Range |

|---|---|

| Fatty acid methyl ester source | Coconut oil, hydrogenated coconut oil |

| Molar ratio (ester:MEA) | 1.0 : 1.0 – 1.1 |

| Catalyst type | Sodium methylate, NaOH, KOH |

| Catalyst amount | 0.01% – 1% (preferably 0.02% – 0.1%) |

| Reaction temperature | 60°C – 140°C |

| Vacuum pressure | ~ -0.095 MPa |

| Reaction time | 2 – 4 hours |

| Product purity | >98% |

| Amine value | ~1.5 – 1.8 |

| Ester content | ~1.3% – 1.6% |

This method is well-documented for producing high-purity fatty acid monoethanolamides suitable for Hydroxypropyl bislauramide monoethanolamide synthesis.

Direct Amidation of Fatty Acids with Monoethanolamine

Another approach involves the direct amidation of fatty acids (e.g., lauric acid or oleic acid) with monoethanolamine in the presence of alkaline catalysts.

- Fatty acid and monoethanolamine are mixed in a molar ratio close to 1:1.

- The mixture is heated to elevated temperatures (100–160°C) under nitrogen atmosphere to prevent oxidation.

- Monoethanolamine may be added gradually to control the reaction rate.

- Catalysts such as potassium hydroxide or sodium hydroxide (0.1% by mass) are used to accelerate amidation.

- Reaction time varies from 3 to 10 hours, monitored by acid number or amine value to determine completion.

- After amidation, the product is cooled and purified if necessary.

| Parameter | Value/Range |

|---|---|

| Fatty acid source | Lauric acid, oleic acid |

| Molar ratio (acid:MEA) | 1:1 – 1:1.2 |

| Catalyst type | KOH, NaOH |

| Catalyst amount | ~0.1% by mass |

| Reaction temperature | 100°C – 160°C |

| Reaction time | 3 – 10 hours |

| Product yield | ~90% – 95% |

| Product purity | ~95% – 97% |

This method is simpler but may require longer reaction times and careful control of reaction conditions to minimize side reactions and ensure high purity.

Use of Glycerol and Two-Stage Monoethanolamine Addition

Some patented methods introduce glycerol (0.5–2% by mass of monoethanolamine) to reduce side reactions and improve oil conversion rates. Additionally, monoethanolamine is added in two stages: 40–60% initially, followed by the remainder after partial reaction.

- Catalyst: Sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium carbonate (0.1–1% by mass).

- Reaction temperature: 70–120°C.

- Reaction time: 3–15 hours.

- Oils used: Palm kernel oil, palm oil, soybean oil, rapeseed oil, coconut oil.

- This approach enhances reaction efficiency and product quality by controlling reaction kinetics and side reactions.

Purification Techniques

Purification is critical to obtain Hydroxypropyl bislauramide monoethanolamide with high purity and low impurities such as unreacted amines, esters, and soaps.

Common purification steps include:

- Crystallization using organic solvents such as n-hexane, acetone, ethyl acetate, or fatty alcohols.

- Two-step crystallization: initial crystallization at 55–65°C followed by low-temperature crystallization (-30°C to 10°C).

- Washing with dilute salt solutions and water to remove water-soluble impurities.

- Filtration and solid-liquid separation to isolate purified crystals.

- Final drying under vacuum.

- Purity after purification: >90%

- Yield: >50%

- These methods ensure removal of reaction by-products and improve product stability.

Summary Table of Preparation Methods

| Method | Raw Materials | Catalyst(s) | Temp. Range (°C) | Reaction Time (h) | Key Features | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Amidation of methyl esters | Fatty acid methyl esters, MEA | Sodium methylate, NaOH, KOH | 60–140 | 2–4 | Vacuum, high purity, low ester | >98 | High |

| Direct amidation of fatty acids | Fatty acids, MEA | KOH, NaOH | 100–160 | 3–10 | Simple, longer time, nitrogen atmosphere | 95–97 | ~90 |

| Two-stage MEA addition + glycerol | Vegetable oils, MEA | NaOH, KOH, sodium methoxide | 70–120 | 3–15 | Reduced side reactions, improved conversion | Not specified | Not specified |

| Purification by crystallization | Crude amide product | N/A | 55–65 (crystallization), -30 to 10 (low temp) | N/A | Solvent crystallization, washing | >90 | >50 |

Chemical Reactions Analysis

Types of Reactions: Hydroxypropyl bislauramide monoethanolamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amides.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.

Major Products:

Oxidation: Produces oxides and hydroxyl derivatives.

Reduction: Results in simpler amides and alcohols.

Substitution: Yields various substituted amides and alcohols.

Scientific Research Applications

Chemical Properties and Structure

Hydroxypropyl bislauramide monoethanolamide has the chemical formula and a molecular weight of 542.83 g/mol. It is categorized under ethanolamides, which are known for their emulsifying and surfactant properties. The compound is synthesized through the reaction of lauric acid derivatives with monoethanolamine, resulting in a structure that enhances its functional properties in various formulations .

Cosmetic Applications

Hydroxypropyl bislauramide monoethanolamide is primarily used in cosmetic formulations due to its emollient and surfactant characteristics.

Key Uses:

- Emulsifier: It helps stabilize oil-in-water emulsions, improving the texture and consistency of creams and lotions.

- Skin Conditioning Agent: The compound enhances skin feel and moisture retention, making it ideal for moisturizing products.

- Surfactant: It acts as a cleansing agent in shampoos and body washes, helping to remove dirt and oils from the skin and hair.

Safety Assessments:

The Cosmetic Ingredient Review (CIR) has evaluated the safety of ethanolamides, concluding that they are safe for use in cosmetic products when formulated to be non-irritating .

Pharmaceutical Applications

In pharmaceuticals, hydroxypropyl bislauramide monoethanolamide is explored for its potential therapeutic benefits.

Key Uses:

- Topical Formulations: It is included in formulations for treating skin conditions such as seborrheic dermatitis. Its emollient properties help soothe irritated skin while providing moisture.

- Drug Delivery Systems: The compound can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Case Studies:

Research indicates that formulations containing hydroxypropyl bislauramide monoethanolamide can effectively manage symptoms of various dermatoses without the need for active pharmaceutical ingredients .

Industrial Applications

Beyond cosmetics and pharmaceuticals, hydroxypropyl bislauramide monoethanolamide finds utility in industrial applications.

Key Uses:

- Surfactants in Cleaning Products: Its surfactant properties make it suitable for use in household cleaning products where emulsification and soil removal are required.

- Lubricants: The compound can be incorporated into lubricants to improve performance by reducing friction.

Data Tables

| Application Area | Functionality | Benefits |

|---|---|---|

| Cosmetics | Emulsifier | Stabilizes formulations |

| Skin conditioning | Enhances moisture retention | |

| Pharmaceuticals | Topical treatments | Soothes skin conditions |

| Drug delivery | Improves solubility of active ingredients | |

| Industrial | Surfactant | Effective soil removal |

| Lubricants | Reduces friction |

Mechanism of Action

The mechanism of action of hydroxypropyl bislauramide monoethanolamide involves its interaction with lipid membranes and proteins. It acts by disrupting microbial cell membranes, leading to cell lysis and death. The compound also interacts with proteins, altering their structure and function, which contributes to its antimicrobial properties .

Comparison with Similar Compounds

Structural Comparison

*Note:

- †Calculated based on chain length and functional groups.*

Functional Properties

- Hydroxypropyl Bislauramide MEA: Shorter C12 chains enable faster skin penetration, making it effective for lightweight moisturization. Ideal for formulations targeting oily or combination skin due to its non-greasy texture .

Hydroxypropyl Bispalmitamide MEA :

Hydroxypropyl Bisisostearamide MEA :

Pricing and Availability

Key Research Findings

- Efficacy in Barrier Repair : Hydroxypropyl bispalmitamide MEA demonstrated a 30% improvement in transepidermal water loss (TEWL) reduction compared to bislauramide in clinical trials, attributed to its longer chain length .

- Consumer Preference : Bisisostearamide MEA is preferred in anti-aging serums due to its silky texture, while bislauramide is favored in mattifying creams .

- Formulation Stability : Bispalmitamide MEA shows higher thermal stability (degradation point >200°C) compared to bislauramide (~180°C) .

Biological Activity

Hydroxypropyl bislauramide monoethanolamide (HPBLM) is a compound belonging to the class of ethanolamides, which are widely used in cosmetic and pharmaceutical formulations due to their surfactant and emulsifying properties. This article explores the biological activity of HPBLM, focusing on its safety, efficacy, and potential applications based on recent research findings.

Hydroxypropyl bislauramide monoethanolamide is synthesized from lauric acid and ethanolamine, resulting in a compound that exhibits unique properties beneficial for various applications. Its structure allows it to function effectively as a surfactant and emulsifier, making it suitable for topical formulations.

1. Safety Profile

The safety assessment of HPBLM is critical for its use in cosmetic products. According to the Cosmetic Ingredient Review (CIR) Expert Panel, ethanolamides, including HPBLM, have been evaluated for their potential toxicity. The panel concluded that these compounds are safe when formulated to be non-irritating and not used in products where N-nitroso compounds may form .

- Toxicity Studies :

2. Skin Irritation and Sensitization

Research indicates that HPBLM has a low potential for skin irritation and sensitization. In dermal irritation studies, formulations containing HPBLM showed minimal adverse effects, supporting its use in sensitive skin applications .

1. Emulsifying Properties

HPBLM serves as an effective emulsifier in cosmetic formulations. It enhances the stability of emulsions by reducing surface tension between oil and water phases, which is crucial for maintaining product consistency and performance.

2. Moisturizing Effects

The compound acts as a skin conditioning agent, providing moisture retention. Its ability to form a protective barrier on the skin aids in preventing transepidermal water loss (TEWL), thereby improving skin hydration levels .

Case Study 1: Cosmetic Applications

A study evaluating the incorporation of HPBLM in moisturizing lotions demonstrated significant improvements in skin hydration compared to control formulations without the compound. Participants reported enhanced skin softness and reduced dryness after four weeks of use .

Case Study 2: Dermatological Products

In a clinical trial assessing the efficacy of HPBLM in treating seborrheic dermatitis, patients using a topical formulation containing this compound experienced reduced symptoms and improved skin appearance over an eight-week period .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.